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4-(3-Bromopyridin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine
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Overview
Description
4-(3-Bromopyridin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound that features a bromopyridine moiety and a morpholine ring. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopyridin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of a bromine atom to the pyridine ring.
Coupling Reaction: Formation of the pyrrolidine-1-carbonyl group.
Cyclization: Formation of the morpholine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine or morpholine rings.
Reduction: Reduction reactions could potentially modify the bromopyridine moiety.
Substitution: The bromine atom in the pyridine ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom could yield various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules.
Biology
Biologically, it could be investigated for its potential as a pharmacophore in drug design.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, such as anti-inflammatory or anticancer activities.
Industry
Industrially, it could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloropyridin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine
- 4-(3-Fluoropyridin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine
Uniqueness
The presence of the bromine atom in 4-(3-Bromopyridin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine might confer unique reactivity and biological activity compared to its chloro and fluoro analogs.
Properties
Molecular Formula |
C14H18BrN3O2 |
---|---|
Molecular Weight |
340.22 g/mol |
IUPAC Name |
[4-(3-bromopyridin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C14H18BrN3O2/c15-11-9-16-4-3-12(11)18-7-8-20-13(10-18)14(19)17-5-1-2-6-17/h3-4,9,13H,1-2,5-8,10H2 |
InChI Key |
WWYQEZPWCXUVGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=C(C=NC=C3)Br |
Origin of Product |
United States |
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